molecular formula C9H11NO3 B15200851 2-(2-Nitrophenyl)propan-2-ol

2-(2-Nitrophenyl)propan-2-ol

Cat. No.: B15200851
M. Wt: 181.19 g/mol
InChI Key: ABDHLPJVULDYTN-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)propan-2-ol is an organic compound with the molecular formula C9H11NO3 It is characterized by a nitro group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)propan-2-ol typically involves the nitration of a suitable precursor, followed by reduction and subsequent functional group transformations. One common method involves the nitration of 2-phenylpropan-2-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products:

    Oxidation: Formation of 2-(2-nitrophenyl)propan-2-one or 2-(2-nitrophenyl)propanoic acid.

    Reduction: Formation of 2-(2-aminophenyl)propan-2-ol.

    Substitution: Formation of 2-(2-nitrophenyl)propan-2-chloride.

Scientific Research Applications

2-(2-Nitrophenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)propan-2-ol largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

    2-(2-Nitrophenyl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propanol moiety.

    2-(2-Nitrophenyl)ethanol: A shorter carbon chain but with a similar nitro-phenyl structure.

    2-(2-Nitrophenyl)butan-2-ol: A longer carbon chain with a similar functional group arrangement.

Uniqueness: 2-(2-Nitrophenyl)propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its position of the hydroxyl group on the second carbon of the propanol moiety differentiates it from other similar compounds, influencing its physical and chemical properties.

Properties

IUPAC Name

2-(2-nitrophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(2,11)7-5-3-4-6-8(7)10(12)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDHLPJVULDYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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